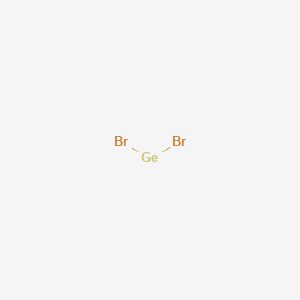
Germanium(II) bromide
描述
Germanium(II) bromide, also known as germanium dibromide, is a chemical compound with the formula GeBr₂. It is a bromide of germanium and appears as a yellow-white solid. This compound is notable for its applications in various scientific fields, including chemistry and materials science .
作用机制
Target of Action
Germanium(II) bromide, also known as Germanium dibromide, is a chemical compound with the formula GeBr2 .
Mode of Action
It’s known that it can react with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene .
Biochemical Pathways
Germanium, in general, has been found to have multiple biological functions and its potential value in biochemistry and medicine has increasingly captured the attention of researchers .
Result of Action
Germanium has been found to have biological activities in inflammation, immunity, and antioxidation .
Action Environment
It’s known that it is a yellow-white solid that is soluble in ethanol and acetone .
生化分析
Biochemical Properties
Germanium itself has been found to serve multiple biological functions and its potential value in biochemistry and medicine has increasingly captured the attention of researchers .
Cellular Effects
Germanium compounds have been found to delay the development of some malignant tumors, act as analgesics, and protect against radioactive radiation .
准备方法
Synthetic Routes and Reaction Conditions: Germanium(II) bromide can be synthesized by reducing germanium tetrabromide (GeBr₄) with germanium or zinc. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of germanium tetrabromide using suitable reducing agents like zinc or germanium itself. The process is carried out in a controlled environment to maintain product purity and yield .
化学反应分析
Types of Reactions: Germanium(II) bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form germanium tetrabromide (GeBr₄).
Reduction: It can be reduced to elemental germanium.
Substitution: It can react with other halides or organic compounds to form various germanium-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine or other halogens.
Reduction: Reducing agents like zinc or elemental germanium are used.
Substitution: Reactions with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent can form germanocene.
Major Products Formed:
Oxidation: Germanium tetrabromide (GeBr₄)
Reduction: Elemental germanium
Substitution: Germanocene and other organogermanium compounds
科学研究应用
Germanium(II) bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of organogermanium compounds and as a reagent in various chemical reactions.
Materials Science: It plays a role in the study of germanium speciation in experimental and natural sphalerite, impacting the enrichment processes in hydrothermal Zn-Pb ores.
Biology and Medicine:
相似化合物的比较
- Germanium(IV) bromide (GeBr₄)
- Germanium(II) chloride (GeCl₂)
- Germanium(II) iodide (GeI₂)
- Germanium(IV) chloride (GeCl₄)
Comparison: Germanium(II) bromide is unique due to its specific oxidation state (+2) and its reactivity profile. Compared to germanium(IV) bromide, it is less oxidized and exhibits different chemical behaviors. Germanium(II) chloride and germanium(II) iodide share similar oxidation states but differ in their halide components, leading to variations in their reactivity and applications .
属性
InChI |
InChI=1S/Br2Ge/c1-3-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPPTXIBVUIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeBr2, Br2Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Germanium(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Germanium(II)_bromide&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929870 | |
| Record name | Dibromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13769-36-3, 24415-00-7 | |
| Record name | Dibromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium(II) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)
![3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2953448.png)
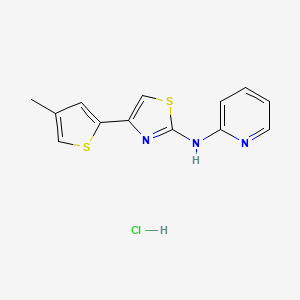
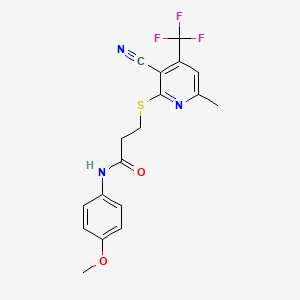
![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)
![N'-[2-(4-hydroxypiperidin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2953456.png)


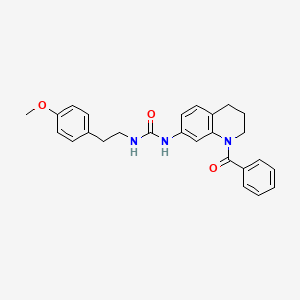
![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)
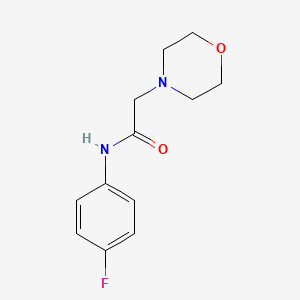
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2953466.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)
